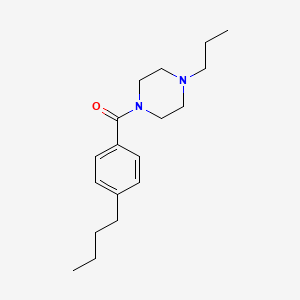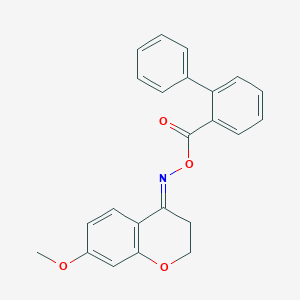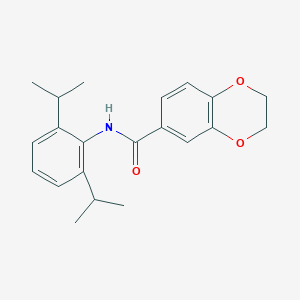![molecular formula C15H20BrNO3 B5745992 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine](/img/structure/B5745992.png)
4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine, also known as BIPM, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a morpholine derivative that has a bromo-substituted phenoxyacetyl group attached to it. The synthesis of BIPM is relatively simple, and it can be produced in large quantities for laboratory use.
Wirkmechanismus
The mechanism of action of 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine is not well understood. However, it is believed that 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine can act as a chelating agent, forming stable complexes with metal ions. This property of 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine makes it useful in catalysis and other chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine are not well documented. However, studies have shown that 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine can have cytotoxic effects on cancer cells. 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine has also been shown to inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine is its ease of synthesis. 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine can be produced in large quantities, making it useful for laboratory experiments. Additionally, 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine can be used as a ligand in the synthesis of metal complexes, making it useful in catalysis and other chemical reactions. However, the limitations of 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine include its limited solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the use of 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine in scientific research. One direction is the synthesis of new metal complexes using 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine as a ligand. Another direction is the study of the cytotoxic effects of 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine on cancer cells. Additionally, the potential use of 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine as an antifungal and antibacterial agent could be explored. Finally, the development of new synthetic routes for 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine could lead to the production of new derivatives with improved properties.
Conclusion
In conclusion, 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine is a chemical compound that has been widely used in scientific research for its unique properties. The synthesis of 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine is relatively simple, and it can be produced in large quantities for laboratory use. 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine has been used as a ligand in the synthesis of metal complexes, and it has shown cytotoxic effects on cancer cells. The future directions for the use of 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine include the synthesis of new metal complexes, the study of its cytotoxic effects, and the development of new synthetic routes.
Synthesemethoden
The synthesis of 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine involves the reaction of 2-bromo-4-isopropylphenol with morpholine in the presence of acetic anhydride. The reaction produces 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine as a white crystalline solid. The purity of the compound can be increased by recrystallization from a suitable solvent. The yield of the synthesis is typically high, and the compound can be produced in large quantities.
Wissenschaftliche Forschungsanwendungen
4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine has been used in a variety of scientific research applications. One of the most common uses of 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine is as a ligand in the synthesis of metal complexes. 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine can coordinate with metal ions to form stable complexes that can be used in catalysis and other chemical reactions. 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine has also been used in the synthesis of organic compounds, including pharmaceuticals and agrochemicals.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-propan-2-ylphenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c1-11(2)12-3-4-14(13(16)9-12)20-10-15(18)17-5-7-19-8-6-17/h3-4,9,11H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPVRSCVDZQMRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)N2CCOCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-chlorobenzyl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B5745936.png)
![N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5745947.png)
![N-(3-methoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5745959.png)

![7-(difluoromethyl)-5-(4-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5745966.png)



![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(2-methylbenzamide)](/img/structure/B5745997.png)

![N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5746008.png)
